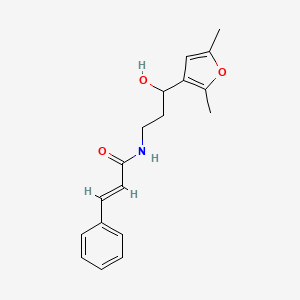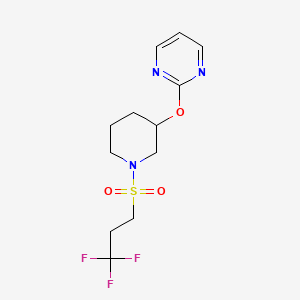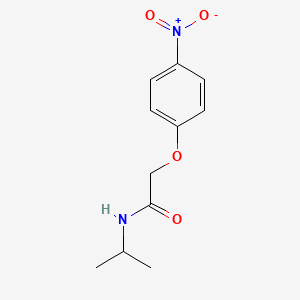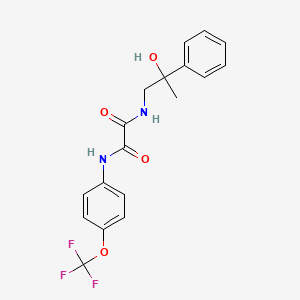
6-シクロプロピル-2-(2-ヒドロキシエチル)-2,3-ジヒドロピリダジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a cyclopropyl group and a hydroxyethyl side chain
科学的研究の応用
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction can produce alcohol derivatives.
作用機序
The mechanism of action of 6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-Cyclopropyl-2,3,4,5-tetrahydropyridine: Shares the cyclopropyl group but differs in the ring structure.
2-(2-Hydroxyethyl)-2,3-dihydropyridazin-3-one: Lacks the cyclopropyl group but has a similar core structure.
Uniqueness
6-Cyclopropyl-2-(2-hydroxyethyl)-2,3-dihydropyridazin-3-one is unique due to the combination of its cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
6-cyclopropyl-2-(2-hydroxyethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-6-5-11-9(13)4-3-8(10-11)7-1-2-7/h3-4,7,12H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKDJWOONYOWLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2364999.png)
![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/no-structure.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)


![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)


![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
